

# **Encaleret Clinical Trial Data: A Statistical Analysis and Comparison**

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed statistical analysis of the clinical trial data for **Encaleret**, an investigational treatment for Autosomal Dominant Hypocalcemia Type 1 (ADH1). It compares the performance of **Encaleret** with the standard of care, supported by experimental data from key clinical trials. This document is intended for researchers, scientists, and drug development professionals.

### **Comparative Analysis of Clinical Trial Data**

The efficacy and safety of **Encaleret** have been primarily evaluated in the Phase 3 CALIBRATE trial and a Phase 2b proof-of-concept study. These studies have demonstrated **Encaleret**'s potential in normalizing key mineral homeostasis parameters in patients with ADH1 compared to conventional therapy.

### Table 1: Efficacy of Encaleret vs. Standard of Care in the Phase 3 CALIBRATE Trial[1][2][3]



| Endpoint                                                                                        | Encaleret (at Week<br>24) | Standard of Care<br>(at Week 4) | p-value |
|-------------------------------------------------------------------------------------------------|---------------------------|---------------------------------|---------|
| Primary Endpoint                                                                                |                           |                                 |         |
| Proportion of participants achieving normal serum and urine calcium                             | 76% (34 of 45)            | 4% (2 of 45)                    | <0.0001 |
| Key Secondary<br>Endpoints                                                                      |                           |                                 |         |
| Proportion of participants with intact PTH above the lower limit of the reference range         | 91%                       | 7%                              | <0.0001 |
| Mean change from baseline in albumin-corrected serum calcium                                    | +0.82 mg/dL               | -                               | <0.0001 |
| Mean change from baseline in 24-hour urine calcium                                              | -200 mg/day               | -                               | <0.0001 |
| Proportion of participants with albumin-corrected serum calcium in the reference range by Day 3 | 71% (32 of 45)            | -                               | -       |

# Table 2: Key Outcomes of the Encaleret Phase 2b Study[4][5]



| Endpoint                                                                  | Result                     |  |
|---------------------------------------------------------------------------|----------------------------|--|
| Participants with normalized blood calcium at week 24                     | 92%                        |  |
| Participants with normalized 24-hour urinary calcium excretion at week 24 | 77%                        |  |
| Time to normalization of mean blood and urinary calcium                   | Within 5 days of treatment |  |
| Serious Adverse Events                                                    | None reported              |  |

## Experimental Protocols Phase 3 CALIBRATE Trial (NCT05680818)

This was a multicenter, international, randomized, open-label, two-arm, three-period clinical study designed to evaluate the efficacy and safety of **Encaleret** compared to the standard of care in patients with ADH1.

- Participants: The trial enrolled approximately 45 participants aged 16 years and older with a confirmed diagnosis of ADH1.
- Randomization: Following a standard of care maintenance period, participants were randomized in a 2:1 ratio to either the Encaleret treatment arm or the standard of care arm.
- Treatment Periods:
  - Titration Period (20 weeks): Doses of **Encaleret** or standard of care were adjusted to achieve optimal calcium levels.
  - Maintenance Period (4 weeks): Doses were maintained, with adjustments only for safety concerns.
- Primary Endpoint: The primary composite endpoint compared the proportion of participants in the Encaleret group versus the standard of care group who achieved both normal blood calcium and normal urine calcium levels.



#### **Phase 2b Study (NCT04581629)**

This was an open-label, dose-ranging study to assess the safety, tolerability, pharmacodynamics, and pharmacokinetics of **Encaleret** in participants with ADH1.

- Participants: The study enrolled 13 adults with ADH1.
- Study Design: The study consisted of inpatient dose-ranging periods followed by a 24-week outpatient treatment period.
- Treatment: **Encaleret** was administered orally twice daily, with doses adjusted to normalize albumin-corrected blood calcium levels. Standard of care (calcium and active vitamin D supplements) was discontinued during the study.
- Endpoints: Key assessments included changes in blood and urine calcium, parathyroid hormone (PTH), and other markers of mineral homeostasis.

### Mechanism of Action and Experimental Workflow Encaleret Signaling Pathway

**Encaleret** is a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). In ADH1, gain-of-function mutations in the CASR gene lead to an overly sensitive CaSR, resulting in hypocalcemia and hypercalciuria. **Encaleret** is designed to counteract this by reducing the receptor's sensitivity to extracellular calcium.





Click to download full resolution via product page

Caption: Signaling pathway in ADH1 and the mechanism of **Encaleret**.

#### **CALIBRATE Phase 3 Trial Workflow**

The diagram below illustrates the key stages of the CALIBRATE Phase 3 clinical trial, from patient screening to the final analysis.





Click to download full resolution via product page

Caption: Workflow of the CALIBRATE Phase 3 clinical trial.

 To cite this document: BenchChem. [Encaleret Clinical Trial Data: A Statistical Analysis and Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607308#statistical-analysis-of-encaleret-clinical-trial-data]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com